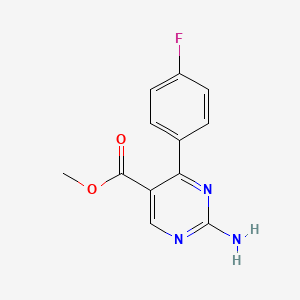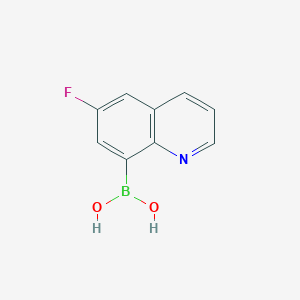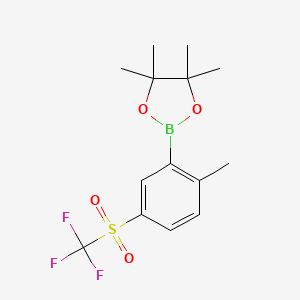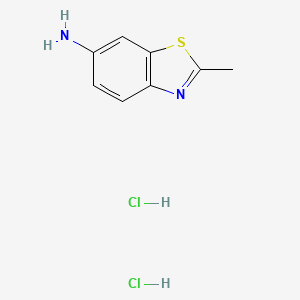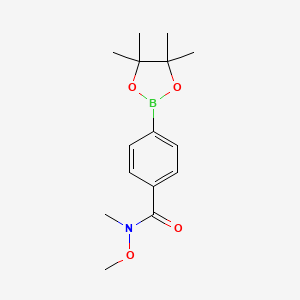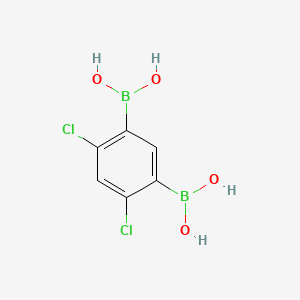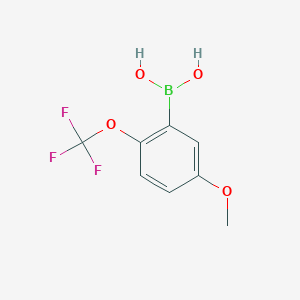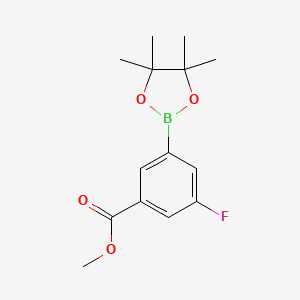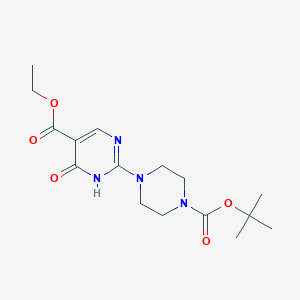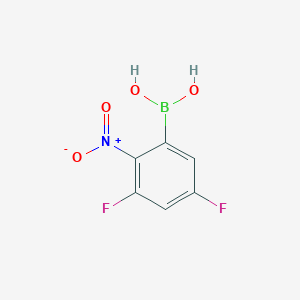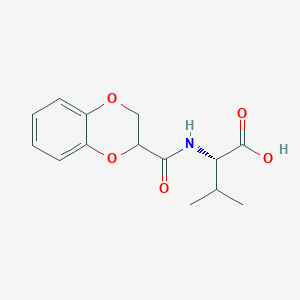
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid
Descripción general
Descripción
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid, or simply 2S-2-BDFM, is a novel small molecule that has been studied in recent years for its potential applications in scientific research. It is a synthetic compound that is used in a variety of laboratory experiments and is known for its unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Research on various derivatives of 2,3-dihydro-1,4-benzodioxin has indicated significant anti-inflammatory properties. Vazquez et al. (1997) synthesized rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers, demonstrating notable anti-inflammatory activities, comparable to other anti-inflammatory agents. These findings suggest potential therapeutic applications in treating inflammation-related conditions (Vazquez, Rosell, & Pujol, 1997).
Biological Profiles in Pharmaceutical Research
The biological profiles of various enantiomers of benzodioxin derivatives, including their binding and functional properties at different receptors, have been extensively studied. For instance, Quaglia et al. (1996) synthesized and evaluated the enantiomers of mephendioxan for their affinity and selectivity at alpha-adrenoreceptors, demonstrating their value in characterizing alpha 1-adrenoreceptor subtypes (Quaglia et al., 1996).
Antibacterial and Enzyme Inhibition
Benzodioxin derivatives have been identified as potent antibacterial agents and moderate enzyme inhibitors. Abbasi et al. (2017) synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, exhibiting significant antibacterial potential and inhibitory activity against lipoxygenase enzyme, suggesting their use in treating bacterial infections and inflammatory diseases (Abbasi et al., 2017).
Chiral Synthesis in Therapeutic Agents
The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are critical chiral synthons for synthesizing various therapeutic agents. Mishra et al. (2016) highlighted the importance of these enantiomers in the enantiospecific synthesis of therapeutic agents, emphasizing the need for optically pure forms for pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).
Antidiabetic Potential
Some benzodioxin derivatives have demonstrated potential as anti-diabetic agents. Abbasi et al. (2023) synthesized a series of benzodioxin derivatives and evaluated their inhibitory activities against α-glucosidase enzyme, indicating their possible therapeutic applications in managing type-2 diabetes (Abbasi et al., 2023).
Propiedades
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-8(2)12(14(17)18)15-13(16)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11-12H,7H2,1-2H3,(H,15,16)(H,17,18)/t11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKRXAQQHHLFI-KIYNQFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




